molecular formula C17H13ClN2O2S B447915 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 37666-23-2

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B447915
CAS RN: 37666-23-2
M. Wt: 344.8g/mol
InChI Key: VPFOHMMLGUXLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research and drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The compound's activity against enzymes such as acetylcholinesterase and butyrylcholinesterase is believed to be due to its ability to bind to the active site of these enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can induce apoptosis in cancer cells by activating caspases, a family of protease enzymes that play a key role in programmed cell death. The compound has also been shown to inhibit the growth and proliferation of cancer cells by downregulating the expression of certain genes that are involved in cell cycle regulation. In addition, the compound has been shown to suppress angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its potent anticancer activity against various cancer cell lines. The compound has also been shown to exhibit good selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One direction is to investigate the compound's potential use in combination with other anticancer agents, to enhance its efficacy and reduce the risk of drug resistance. Another direction is to explore the compound's activity against other diseases, such as Alzheimer's disease, where it has shown promising results in inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. Additionally, further studies are needed to elucidate the compound's mechanism of action and optimize its pharmacokinetic properties for in vivo use.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-chloroacetamide with 2-mercapto-4-phenylthiazole, followed by the reaction of the resulting intermediate with 4-chlorophenol. The final product is obtained by purification through recrystallization. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential use in drug discovery, as it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in various diseases, including Alzheimer's disease.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-13-6-8-14(9-7-13)22-10-16(21)20-17-19-15(11-23-17)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFOHMMLGUXLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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